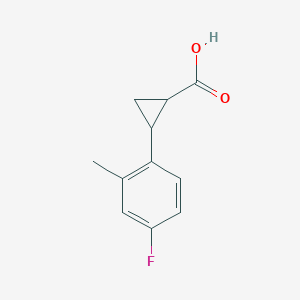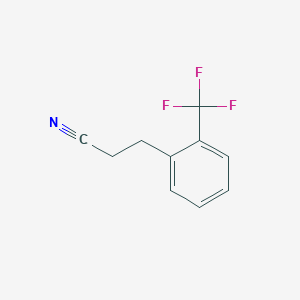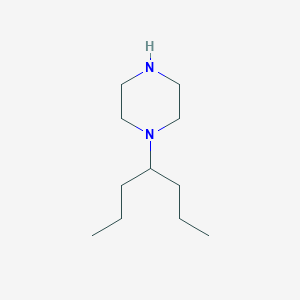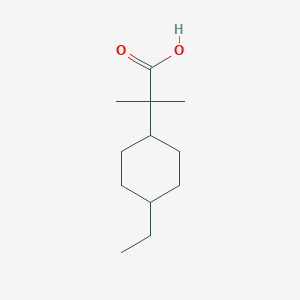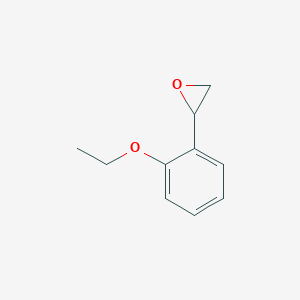
2-(2-Ethoxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenyl)oxirane is an organic compound with the molecular formula C10H12O2. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of an oxirane ring attached to a 2-ethoxyphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be prepared by the reaction of 2-ethoxyphenyl ethylene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.
Another method involves the use of halohydrins. In this approach, 2-ethoxyphenyl ethylene is first converted to the corresponding halohydrin using a halogen source like N-bromosuccinimide (NBS) in the presence of water. The halohydrin is then treated with a base such as sodium hydroxide to induce cyclization and form the oxirane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize the reaction conditions and improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyphenyl)oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. Some common types of reactions include:
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and halides. For example, treatment with hydrochloric acid results in the formation of 2-(2-ethoxyphenyl)ethanol.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The oxirane ring can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
2-(2-Ethoxyphenyl)ethanol: Formed by ring-opening with water or alcohols.
Diols: Formed by oxidation of the oxirane ring.
Functionalized Derivatives: Formed by substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: The compound can be used to study enzyme-catalyzed ring-opening reactions, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Derivatives of this compound may have potential therapeutic applications, including as antifungal or antibacterial agents.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.
Comparación Con Compuestos Similares
2-(2-Ethoxyphenyl)oxirane can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)oxirane: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and applications.
2-(2-Chlorophenyl)oxirane: Contains a chlorine atom instead of an ethoxy group. This compound may have different chemical properties and reactivity.
2-(2-Nitrophenyl)oxirane:
The uniqueness of this compound lies in its specific functional group, which influences its reactivity and makes it suitable for particular applications in synthesis and research.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-6-4-3-5-8(9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
Clave InChI |
IVLGISMAOFBUFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





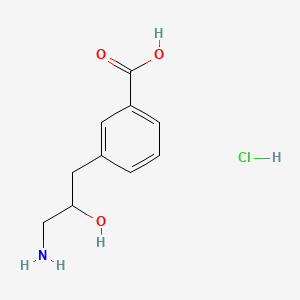
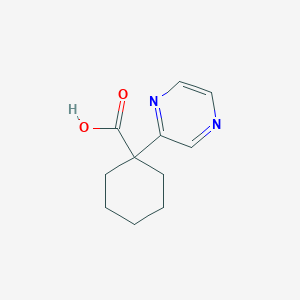
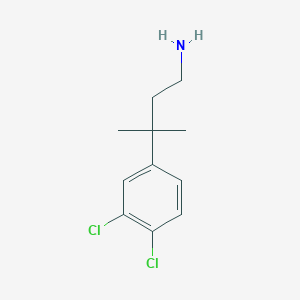
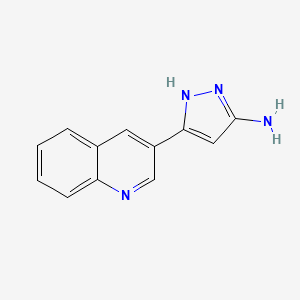
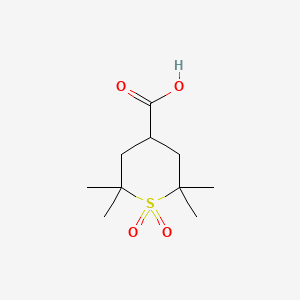
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

